5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to a methylphenyl ring, which is further connected to a pyrimidine trione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. One common method involves the reaction of 4-[Bis(2-chloroethyl)amino]-2-methylbenzaldehyde with pyrimidine-2,4,6-trione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties due to its ability to interfere with DNA synthesis and repair mechanisms.
Biology: It is used in biological assays to study cell proliferation and apoptosis.
Industry: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA strands, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cell division and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard derivative used in chemotherapy.
Melphalan: Another nitrogen mustard used to treat multiple myeloma and ovarian cancer.
Uniqueness
5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific structure, which combines the properties of pyrimidine trione and bis(2-chloroethyl)amino groups. This unique combination enhances its ability to interact with DNA and makes it a valuable compound in medicinal chemistry.
Properties
CAS No. |
84188-63-6 |
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Molecular Formula |
C16H17Cl2N3O3 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
5-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H17Cl2N3O3/c1-10-8-12(21(6-4-17)7-5-18)3-2-11(10)9-13-14(22)19-16(24)20-15(13)23/h2-3,8-9H,4-7H2,1H3,(H2,19,20,22,23,24) |
InChI Key |
MNBDVXQOFMRFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C=C2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
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